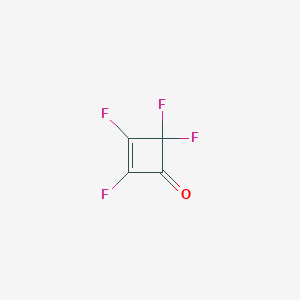
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
Descripción general
Descripción
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, also known as 2-DFM-1-FNB, is a novel fluorinated nitrobenzene compound that has been used in a range of scientific research applications. It has the potential to be used in a variety of laboratory experiments due to its unique properties, such as its solubility in organic solvents, its low volatility, and its low reactivity. Additionally, 2-DFM-1-FNB has been studied for its biochemical and physiological effects, as well as its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation in Organic Synthesis
DFNB serves as a valuable precursor for late-stage difluoromethylation reactions. Researchers have developed methods to introduce the CF₂H group into various positions of organic molecules. These processes involve X–CF₂H bond formation, where X represents carbon (sp), carbon (sp²), carbon (sp³), oxygen, nitrogen, or sulfur. Metal-based catalytic methods and Minisci-type radical chemistry have been pivotal in achieving these transformations .
Medicinal Chemistry and Drug Development
DFNB derivatives exhibit promising pharmacological properties. Researchers have explored their potential as drug candidates due to the unique combination of fluorine and nitro functionalities. By strategically modifying the substituents on the benzene ring, scientists aim to enhance bioactivity, metabolic stability, and selectivity. Computational studies, such as molecular docking and density functional theory (DFT), help predict binding interactions with target proteins .
Photocatalytic Reactions and Radical Chemistry
DFNB participates in photocatalytic difluoromethylation reactions. For instance, under Ru-photocatalysis, it generates the difluoromethyl radical (CF₂H) from difluoroacetic anhydride. This radical can selectively react with specific substrates, leading to the synthesis of novel compounds. Understanding the regioselectivity and mechanistic details of these reactions is crucial for designing efficient synthetic routes .
Environmental Chemistry and Fluorinated Pollutants
The presence of difluoromethyl groups in environmental pollutants is an emerging concern. Researchers investigate the fate, transport, and toxicity of these compounds. Understanding their behavior in soil, water, and air is essential for assessing environmental impact and developing remediation strategies.
Late-stage difluoromethylation: concepts, developments, and perspective Molecular docking and DFT study of 4-difluoromethyl-1-fluoro-2-nitrobenzene as a potential anticancer agent Photocatalytic Difluoromethylation Reactions
Mecanismo De Acción
Target of Action
The primary target of 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, also known as DFMO, is the enzyme ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis pathway of polyamines, which are essential for cell survival .
Mode of Action
DFMO acts as an irreversible inhibitor of ODC . It is usually cytostatic, and its effects on growth can be reversed by micromolar concentrations of polyamines in the cellular environment . ODC inactivation is associated with decreased transcription of the growth-related c-myc and c-fos genes .
Biochemical Pathways
The inhibition of ODC by DFMO affects the polyamine biosynthesis pathway . Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues . By inhibiting ODC, DFMO depletes intracellular polyamine levels, affecting cell growth and survival .
Pharmacokinetics
It is known that dfmo is a specific inhibitor of polyamine biosynthesis, suggesting that it may have a significant impact on the bioavailability of polyamines within the cell .
Result of Action
The inhibition of ODC and the subsequent depletion of polyamines by DFMO can lead to cellular growth arrest . This is particularly relevant in the context of cancer cells, where high levels of polyamines are often observed . Therefore, DFMO has potential therapeutic applications in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DFMO. For instance, air pollution has been shown to change endothelial function, elevate adipose and systemic inflammation, and trigger insulin resistance . These factors can potentially influence the effectiveness of DFMO in inhibiting ODC and depleting polyamine levels.
Propiedades
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMQWWMIPNFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617534 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
CAS RN |
63878-71-7 | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



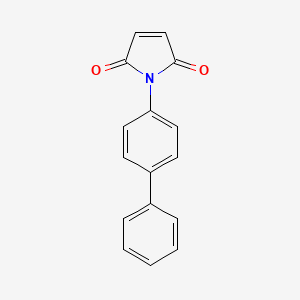



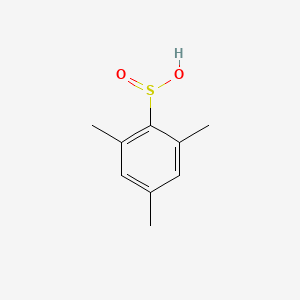
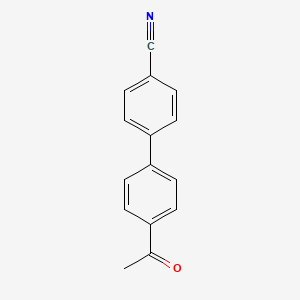


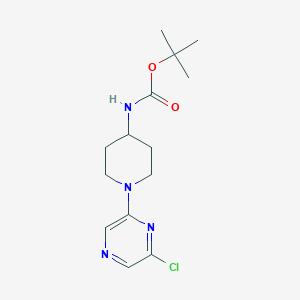
![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)


